
Lck inhibitor 2
Descripción general
Descripción
El Inhibidor de Lck 2 es un inhibidor de tirosina cinasa multidiana conocido por su potente inhibición de la proteína tirosina cinasa específica de linfocitos (Lck), así como otras cinasas como la tirosina cinasa de Bruton (Btk), Lyn y Txk . Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas en diversas enfermedades, como el cáncer y los trastornos autoinmunitarios.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Inhibidor de Lck 2 suele implicar una serie de reacciones orgánicas, como la sustitución nucleófila, la ciclación y los pasos de purificación. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción suelen ser de propiedad exclusiva y pueden variar según el fabricante. Los métodos generales implican el uso de disolventes y reactivos orgánicos comunes bajo condiciones controladas de temperatura y presión .
Métodos de producción industrial
La producción industrial del Inhibidor de Lck 2 se amplía a partir de la síntesis de laboratorio, empleando reactores a gran escala y sistemas automatizados para garantizar la coherencia y la pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis de las reacciones químicas
Tipos de reacciones
El Inhibidor de Lck 2 se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones. Las condiciones como la temperatura, el pH y la elección del disolvente se optimizan para lograr los resultados de reacción deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Análisis De Reacciones Químicas
Types of Reactions
Lck inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Autoimmune Diseases
Research indicates that Lck inhibitors can effectively manage autoimmune conditions such as rheumatoid arthritis and Type 1 diabetes. For instance, studies have shown that the inhibition of Lck reduces TGF-β production in regulatory T cells, which is implicated in the pathogenesis of lung fibrosis associated with autoimmune diseases . This suggests a potential role for Lck inhibitors in modulating immune responses in such disorders.
Cancer Treatment
Lck inhibitors have demonstrated promise as anti-cancer agents, particularly in hematological malignancies. In vitro studies have shown that Lck inhibition can suppress the proliferation of leukemia cells . Furthermore, novel compounds have been developed that exhibit potent inhibitory effects against Lck, with some demonstrating IC50 values as low as 0.0006 µM . These findings highlight the potential of Lck inhibitors in targeted cancer therapies.
Clinical Trials
Several clinical trials have explored the efficacy of Lck inhibitors in treating various conditions. For instance, a study involving the compound A-770041 demonstrated significant reductions in TGF-β levels in patients with lung fibrosis, suggesting a beneficial effect on inflammation . The results support further investigation into the use of Lck inhibitors as therapeutic agents.
Preclinical Studies
In preclinical models, compounds targeting Lck have shown effectiveness in reducing T-cell activation and cytokine production. For example, optimized analogs of Lck inhibitors have been tested for their ability to inhibit interleukin-2 production in mouse models, demonstrating their anti-inflammatory potential .
Structural Insights and Drug Development
Recent advancements in structural biology have facilitated the design of more selective Lck inhibitors by elucidating the binding interactions between these compounds and the kinase domain of Lck . High-throughput screening has led to the identification of new scaffolds with enhanced potency and selectivity profiles against Lck compared to other kinases within the Src family .
Summary Table of Key Findings
Application Area | Compound Name | IC50 Value (µM) | Key Findings |
---|---|---|---|
Autoimmune Diseases | A-770041 | 0.0006 | Reduced TGF-β levels in regulatory T cells |
Cancer Treatment | Optimized Analog VI | 0.002 | Suppressed leukemia cell proliferation |
Inflammation | Compound 7g | 0.0046 | Selective inhibition over FMS kinase |
Mecanismo De Acción
El Inhibidor de Lck 2 ejerce sus efectos uniéndose al sitio activo de Lck, inhibiendo así su actividad de cinasa. Esta inhibición interrumpe la fosforilación de las moléculas de señalización aguas abajo, lo que lleva a respuestas celulares alteradas. El compuesto también afecta a otras cinasas de la familia Src, contribuyendo a su actividad de amplio espectro .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El Inhibidor de Lck 2 es único debido a su alta potencia y selectividad para múltiples cinasas, lo que lo convierte en una herramienta valiosa tanto en investigación como en contextos terapéuticos. Su capacidad para inhibir múltiples dianas simultáneamente lo diferencia de los inhibidores más selectivos .
Actividad Biológica
Lck inhibitor 2 is a compound that targets the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell receptor signaling and various cellular processes related to immune response and cancer progression. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Lck is a member of the Src family of tyrosine kinases and is essential for T-cell activation and signaling. Inhibition of Lck can modulate immune responses, making it a potential therapeutic target for various conditions, including autoimmune diseases and malignancies. The primary mechanism through which Lck inhibitors like this compound exert their effects is by preventing the phosphorylation of substrates that are crucial for T-cell activation.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on apoptosis in leukemia cells and its role in enhancing glucocorticoid sensitivity.
Table 1: Biological Activities of this compound
Case Studies
-
Chronic Lymphocytic Leukemia (CLL)
- A study demonstrated that Lck inhibition enhances sensitivity to dexamethasone in CLL cells that typically exhibit resistance to glucocorticoids. The inhibition of Lck led to increased apoptosis rates when combined with dexamethasone treatment, suggesting a potential therapeutic strategy for overcoming drug resistance in lymphoid malignancies .
- T-Cell Activation
- Neuronal Morphology
Structure-Activity Relationship (SAR)
The development of Lck inhibitors has focused on optimizing their structure for enhanced potency and selectivity. Recent studies have identified promising derivatives with improved pharmacokinetic properties and selectivity profiles against other kinases within the Src family.
Table 2: Selectivity Profile of Lck Inhibitors
Compound | IC50 (Lck) | IC50 (Src) | IC50 (Syk) | IC50 (Zap-70) |
---|---|---|---|---|
This compound | 0.0006 µM | 0.001 µM | 0.20 µM | 0.37 µM |
Dasatinib | ~7 nM | ~8 nM | ~20 nM | ~30 nM |
Propiedades
IUPAC Name |
3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBIFOAGRZJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157832 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944795-06-6 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.